Ethylene glycol dimethacrylate
Overview
Description
Ethylene glycol dimethacrylate is an organic compound with the chemical formula C10H14O4. It is a diester formed by the condensation of two equivalents of methacrylic acid and one equivalent of ethylene glycol. This compound is a colorless liquid that is slightly soluble in water and is commonly used as a crosslinking agent in the production of polymers and resins .
Mechanism of Action
Target of Action
Ethylene glycol dimethacrylate (EGDMA) is a diester formed by the condensation of two equivalents of methacrylic acid and one equivalent of ethylene glycol . It primarily targets the polymer chains in various materials, acting as a crosslinking agent . It is also known to interact with human gingival fibroblasts, inducing cytotoxic and genotoxic effects .
Mode of Action
EGDMA’s mode of action is primarily through free radical copolymer crosslinking reactions . When used with methyl methacrylate, it leads to a gel point at relatively low concentrations due to the nearly equivalent reactivities of all the double bonds involved . In human gingival fibroblasts, EGDMA exhibits cytotoxic and genotoxic effects via the induction of reactive oxygen species .
Biochemical Pathways
It is known that egdma can cause specific stress responses in eukaryotic cells . More research is needed to fully understand the biochemical pathways affected by EGDMA.
Pharmacokinetics
It is known that egdma is a low viscosity, hydrophilic compound , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of EGDMA’s action is the formation of crosslinked polymers, which have increased hardness, heat resistance, weather resistance, solvent resistance, and frictional properties . In biological systems, EGDMA can induce cytotoxic and genotoxic effects, leading to DNA damage, apoptosis, and cell cycle arrest in the G1/G0 phase .
Action Environment
The action of EGDMA can be influenced by environmental factors. For example, EGDMA is sensitive to light and can polymerize in the presence of heat or strong oxidizing agents . It is also soluble in water, which can affect its stability and efficacy
Biochemical Analysis
Biochemical Properties
EGDMA can be used in free radical copolymer crosslinking reactions . When used with methyl methacrylate, it leads to a gel point at relatively low concentrations because of the nearly equivalent reactivities of all the double bonds involved . This suggests that EGDMA interacts with enzymes and proteins involved in free radical copolymer crosslinking reactions.
Cellular Effects
EGDMA exhibits cytotoxic and genotoxic effects on human gingival fibroblasts via induction of reactive oxygen species . This suggests that Ethylene glycol dimethacrylate influences cell function by inducing oxidative stress, which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its role in free radical copolymer crosslinking reactions . It interacts with biomolecules involved in these reactions, potentially leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that EGDMA can lead to a gel point in free radical copolymer crosslinking reactions at relatively low concentrations , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
Given its role in free radical copolymer crosslinking reactions , it likely interacts with enzymes and cofactors involved in these pathways.
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently limited. Given its role in free radical copolymer crosslinking reactions , it may interact with transporters or binding proteins involved in these processes.
Subcellular Localization
Given its role in free radical copolymer crosslinking reactions , it may be localized to specific compartments or organelles involved in these processes.
Preparation Methods
Ethylene glycol dimethacrylate can be synthesized through the esterification of ethylene glycol with methacrylic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The crude product is then purified by distillation under reduced pressure to obtain the final compound .
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous feeding of the reactants into a reactor, where the esterification reaction takes place. The product is then separated and purified using distillation and other techniques to ensure high purity and yield .
Chemical Reactions Analysis
Ethylene glycol dimethacrylate undergoes various chemical reactions, including:
Free Radical Polymerization: This compound can participate in free radical polymerization reactions to form crosslinked polymers.
Addition Reactions: The double bonds in this compound can undergo addition reactions with various reagents, such as hydrogen bromide, to form the corresponding addition products.
Scientific Research Applications
Ethylene glycol dimethacrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as a crosslinking agent in the synthesis of various polymers, including hydrogels and copolymers. .
Material Science: this compound is used in the production of high-performance materials, such as dental composites, adhesives, and coatings.
Environmental Science: This compound is used in the development of adsorbents for the removal of pollutants from water and air.
Comparison with Similar Compounds
Ethylene glycol dimethacrylate is similar to other dimethacrylate compounds, such as:
Dithis compound: This compound has a similar structure but contains an additional ethylene glycol unit.
Trithis compound: This compound contains three ethylene glycol units and is used in applications requiring higher flexibility and lower glass transition temperatures.
Polythis compound: This compound contains multiple ethylene glycol units and is used in the synthesis of hydrogels and other materials with high water absorption capacity.
This compound is unique in its balance of mechanical strength, thermal stability, and ease of polymerization, making it a versatile and widely used crosslinking agent in various fields .
Properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-7(2)9(11)13-5-6-14-10(12)8(3)4/h1,3,5-6H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVZJERGLQHEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25721-76-0, 9051-34-7, 25852-47-5 | |
Record name | Ethylene glycol dimethacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25721-76-0 | |
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Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propenyl)oxy]-, homopolymer | |
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Record name | Polyethylene glycol dimethacrylate | |
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DSSTOX Substance ID |
DTXSID1026615 | |
Record name | Ethylene glycol dimethacrylate | |
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Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [ICSC] Light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester | |
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Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Boiling Point |
260, 260 °C | |
Record name | ETHYLENE METHACRYLATE | |
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Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Flash Point |
101 °C c.c. | |
Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Solubility |
> 10% in benzene, > 10% in ethanol, > 10% in ligroin, Solubility in water, g/l at 20 °C: 1.1 (slightly soluble) | |
Record name | ETHYLENE METHACRYLATE | |
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Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Density |
1.055 at 20 °C/20 °C, Relative density (water = 1): 1.05 | |
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Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Vapor Density |
Relative vapor density (air = 1): 6.8 | |
Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Vapor Pressure |
3.6 [mmHg], Vapor pressure, Pa at 20 °C: 478 | |
Record name | Ethylene glycol dimethacrylate | |
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CAS No. |
97-90-5 | |
Record name | Ethylene glycol dimethacrylate | |
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Record name | Ethylene methacrylate | |
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Record name | Ethylene glycol dimethacrylate | |
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Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester | |
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Record name | Ethylene glycol dimethacrylate | |
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Record name | Ethylene dimethacrylate | |
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Record name | GLYCOL DIMETHACRYLATE | |
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Melting Point |
-40 °C | |
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Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Retrosynthesis Analysis
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